

GR 64349: A Selective Tachykinin NK2 Receptor Agonist - A Technical Guide

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Compound of Interest

Compound Name: GR 64349

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GR 64349**, a potent and highly selective agonist for the tachykinin NK2 receptor. This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes its signaling pathways and experimental workflows.

Core Compound Profile

GR 64349 is a synthetic peptide analogue of Neurokinin A (NKA) with the structure [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10). The conformational constraint introduced by the R-γ-lactam modification significantly enhances its selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes.^[1] This high selectivity makes **GR 64349** a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor.

Quantitative Data Presentation

The following tables summarize the binding affinity, potency, and efficacy of **GR 64349** at human recombinant NK1 and NK2 receptors as determined in Chinese Hamster Ovary (CHO) cells.

Table 1: Radioligand Binding Affinity of **GR 64349**

Receptor	Radioligand Displaced	pKi (mean ± SEM)
Human NK2	[¹²⁵ I]-NKA	7.77 ± 0.10
Human NK1	[³ H]-septide	<5

Data from Perdoni et al., 2019.[1]

Table 2: Functional Potency and Efficacy of **GR 64349** in In Vitro Assays

Assay	Receptor	Parameter	pEC ₅₀ (mean ± SEM)	Efficacy
Inositol-1-Phosphate (IP-1) Accumulation	Human NK2	Potency	9.10 ± 0.16	Full Agonist
Human NK1	Potency	5.95 ± 0.80	Full Agonist	
Intracellular Calcium Mobilization	Human NK2	Potency	9.27 ± 0.26	Full Agonist
Human NK1	Potency	6.55 ± 0.16	Full Agonist	
Cyclic AMP (cAMP) Synthesis	Human NK2	Potency	10.66 ± 0.27	Full Agonist
Human NK1	Potency	7.71 ± 0.41	Full Agonist	

Data from Perdoni et al., 2019. Efficacy is reported relative to the endogenous agonists NKA for the NK2 receptor and Substance P for the NK1 receptor.[1]

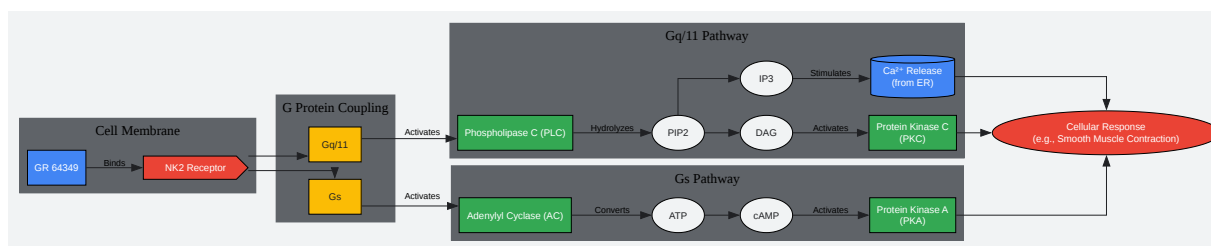
Table 3: Selectivity Profile of **GR 64349**

Assay	Selectivity Ratio (NK1/NK2 pEC ₅₀ Fold Difference)
Inositol-1-Phosphate (IP-1) Accumulation	~1400-fold
Intracellular Calcium Mobilization	~500-fold
Cyclic AMP (cAMP) Synthesis	~900-fold

Calculated from the pEC₅₀ values in Table 2.[1]

Signaling Pathways

Activation of the NK2 receptor by **GR 64349** initiates downstream signaling through the coupling of heterotrimeric G proteins, primarily Gq/11 and Gs.



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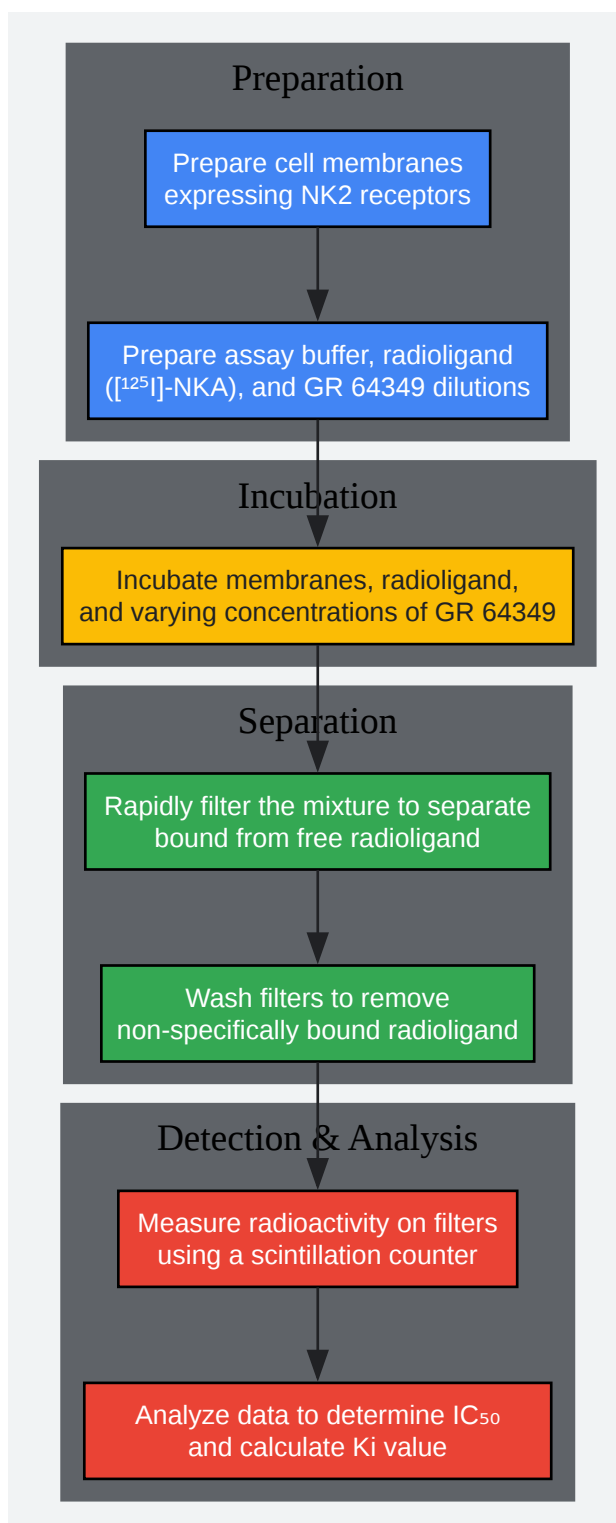
Caption: **GR 64349** activates the NK2 receptor, leading to the activation of both Gq/11 and Gs signaling pathways.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the quantitative data tables. These protocols are representative of standard industry practices for characterizing GPCR agonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of **GR 64349** to displace a radiolabeled ligand from the NK2 receptor, thereby determining its binding affinity (K_i).



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Caption: Workflow for a competitive radioligand binding assay to determine the affinity of **GR 64349** for the NK2 receptor.

Detailed Methodology:

- Cell Culture and Membrane Preparation:
 - CHO cells stably expressing the human NK2 receptor are cultured to a high density.
 - Cells are harvested, and a crude membrane fraction is prepared by homogenization and differential centrifugation.
 - The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
- Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and a protease inhibitor cocktail.
- Competition Binding:
 - In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).
 - Add increasing concentrations of unlabeled **GR 64349**.
 - Add a fixed concentration of the radioligand (e.g., [¹²⁵I]-NKA) at a concentration close to its K_d.
 - For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity NK2 receptor ligand (e.g., unlabeled NKA) is used instead of **GR 64349**.
 - Total binding is determined in the absence of any competing ligand.
- Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
- Filtration and Washing:
 - The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

- The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Detection and Data Analysis:
 - The radioactivity retained on the filters is quantified using a scintillation counter.
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The concentration of **GR 64349** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition curve.
 - The IC_{50} value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Functional Assays

1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

This assay measures the accumulation of IP-1, a downstream product of the Gq/11 signaling pathway, following receptor activation.

Methodology:

- Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well plates and grow to confluence.
- Cell Stimulation:
 - Replace the culture medium with a stimulation buffer containing LiCl (to inhibit the degradation of IP-1).
 - Add varying concentrations of **GR 64349** to the wells.
 - Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Cell Lysis and Detection:

- Lyse the cells and measure the accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Generate a concentration-response curve and determine the pEC₅₀ value using non-linear regression.

2. Intracellular Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of the Gq/11 pathway.

Methodology:

- Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
- Measurement:
 - Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.
 - Inject varying concentrations of **GR 64349** into the wells and immediately record the change in fluorescence intensity over time.
- Data Analysis:
 - The peak fluorescence response at each concentration is used to generate a concentration-response curve and determine the pEC₅₀ value.

3. Cyclic AMP (cAMP) Synthesis Assay:

This assay quantifies the production of cAMP, the second messenger of the Gs signaling pathway.

Methodology:

- Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well plates.
- Cell Stimulation:
 - Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Add varying concentrations of **GR 64349** and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
- Detection:
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).
- Data Analysis:
 - Construct a concentration-response curve and calculate the pEC₅₀ value using non-linear regression.

Conclusion

GR 64349 is a highly potent and selective NK2 receptor agonist, demonstrating robust activity in various in vitro functional assays. Its selectivity of over 500-fold for the NK2 receptor compared to the NK1 receptor makes it an invaluable research tool for elucidating the specific roles of NK2 receptor signaling in health and disease. The detailed methodologies and data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of tachykinin receptor pharmacology and drug development.

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References

- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
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